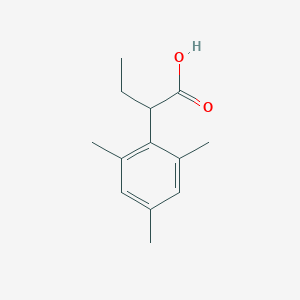
2,4,6-Trimethylphenylbutyric acid
Cat. No. B8474707
M. Wt: 206.28 g/mol
InChI Key: GNSLPYFVNMAJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115782B2
Procedure details


In the same 100 ml autoclave as in Example 1, 1.5 g of tungstosilicic acid, 40 ml of mesitylene and 2.55 ml of γ-butyrolactone were charged and reacted at 180° C. for 6 hours, and then analysis was conducted. As a result, the conversion ratio of γ-butyrolactone was 85.1% and 2,4,6-trimethylphenylbutyric acid (yield based on γ-butyrolactone: 33.5%) was obtained.
[Compound]
Name
tungstosilicic acid
Quantity
1.5 g
Type
reactant
Reaction Step One




Yield
33.5%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[C:7]1([CH3:15])[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[CH:8]=1>>[CH3:15][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[C:9]([CH3:14])[C:8]=1[CH:2]([CH2:3][CH3:4])[C:1]([OH:6])=[O:5]
|
Inputs


Step One
[Compound]
|
Name
|
tungstosilicic acid
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted at 180° C. for 6 hours
|
|
Duration
|
6 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)C(C(=O)O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 33.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
